molecular formula C16H26N2O3 B13723697 (3-Amino-4-methoxybenzyl)-isopropylcarbamic acid tert-butyl ester

(3-Amino-4-methoxybenzyl)-isopropylcarbamic acid tert-butyl ester

Katalognummer: B13723697
Molekulargewicht: 294.39 g/mol
InChI-Schlüssel: BAMOPPCKHGPHTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Amino-4-methoxybenzyl)-isopropylcarbamic acid tert-butyl ester is an organic compound with a complex structure that includes an amino group, a methoxy group, and a carbamate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-methoxybenzyl)-isopropylcarbamic acid tert-butyl ester typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Amino-4-methoxybenzyl)-isopropylcarbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran (THF), methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3-Amino-4-methoxybenzyl)-isopropylcarbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for various organic compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological targets.

Medicine

In medicine, this compound has potential applications in drug development. It can be used to design new therapeutic agents with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Wirkmechanismus

The mechanism of action of (3-Amino-4-methoxybenzyl)-isopropylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to these targets, leading to the desired biological or chemical effects. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-Amino-4-methoxybenzyl)-isopropylcarbamic acid tert-butyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in various fields.

Eigenschaften

Molekularformel

C16H26N2O3

Molekulargewicht

294.39 g/mol

IUPAC-Name

tert-butyl N-[(3-amino-4-methoxyphenyl)methyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C16H26N2O3/c1-11(2)18(15(19)21-16(3,4)5)10-12-7-8-14(20-6)13(17)9-12/h7-9,11H,10,17H2,1-6H3

InChI-Schlüssel

BAMOPPCKHGPHTJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(CC1=CC(=C(C=C1)OC)N)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.